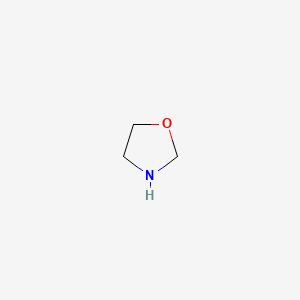
Oxazolidine
Cat. No. B1195125
Key on ui cas rn:
504-76-7
M. Wt: 73.09 g/mol
InChI Key: WYNCHZVNFNFDNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06353006B1
Procedure details


3-Chloro-2-methylaniline was converted to the 3-chloro-2-methylformanilide according to Method A3a, Step 1. The formanilide was converted to 3-chloro-2-methylphenyl isocyanide dichloride according to Method A3a, Step 2. 1-Hydroxymethylcyclopentanamine HCl salt was synthesized according to Method B1c. The 2-hydroxyethylamine was converted to 13-aza-6-oxadispiro[4.2.4. 1]tridecane according to Method B4d, Step 1. The oxazolidine was reductively opened according to Method B4d, Step 2 to give 1-(cyclopentylamino)-1-(hydroxymethyl)cyclopentane. The substituted 2-hydroxyethylamine was converted to 1-(cyclopentylamino)-1-(thioacetylmethyl)cyclopentane according to Method C6c, Step 1. The thioacetate was hydrolyzed according to Method C6c, Step 2 to give 1-(cyclopentylamino)-1-(thiomethyl)cyclopentane. The 2-thioethylamine was reacted with 3-chloro-2-methylphenyl isocyanide dichloride according to Method C6c to afford 2-(3-chloro-2-methylphenylimino)-1-cyclopentyl-3-thia-1-azaspiro[4.4]nonane.

[Compound]
Name
3-chloro-2-methylformanilide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


[Compound]
Name
3-chloro-2-methylphenyl isocyanide dichloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four





Identifiers


|
REACTION_CXSMILES
|
[Cl:1]C1C(C)=C(C=CC=1)N.C(NC1C=CC=CC=1)=O.OCCN.[CH2:23]1[C:27]2([NH:35][C:30]3([CH2:34][CH2:33][CH2:32][CH2:31]3)[CH2:29][O:28]2)[CH2:26][CH2:25][CH2:24]1.O1CCNC1>>[ClH:1].[OH:28][CH2:29][C:30]1([NH2:35])[CH2:34][CH2:33][CH2:32][CH2:31]1.[CH:27]1([NH:35][C:30]2([CH2:29][OH:28])[CH2:34][CH2:33][CH2:32][CH2:31]2)[CH2:23][CH2:24][CH2:25][CH2:26]1 |f:5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C(=C(N)C=CC1)C
|
Step Two
[Compound]
|
Name
|
3-chloro-2-methylformanilide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)NC1=CC=CC=C1
|
Step Four
[Compound]
|
Name
|
3-chloro-2-methylphenyl isocyanide dichloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OCCN
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1CCCC12OCC1(CCCC1)N2
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1CNCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.OCC1(CCCC1)N
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCCC1)NC1(CCCC1)CO
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US06353006B1
Procedure details


3-Chloro-2-methylaniline was converted to the 3-chloro-2-methylformanilide according to Method A3a, Step 1. The formanilide was converted to 3-chloro-2-methylphenyl isocyanide dichloride according to Method A3a, Step 2. 1-Hydroxymethylcyclopentanamine HCl salt was synthesized according to Method B1c. The 2-hydroxyethylamine was converted to 13-aza-6-oxadispiro[4.2.4. 1]tridecane according to Method B4d, Step 1. The oxazolidine was reductively opened according to Method B4d, Step 2 to give 1-(cyclopentylamino)-1-(hydroxymethyl)cyclopentane. The substituted 2-hydroxyethylamine was converted to 1-(cyclopentylamino)-1-(thioacetylmethyl)cyclopentane according to Method C6c, Step 1. The thioacetate was hydrolyzed according to Method C6c, Step 2 to give 1-(cyclopentylamino)-1-(thiomethyl)cyclopentane. The 2-thioethylamine was reacted with 3-chloro-2-methylphenyl isocyanide dichloride according to Method C6c to afford 2-(3-chloro-2-methylphenylimino)-1-cyclopentyl-3-thia-1-azaspiro[4.4]nonane.

[Compound]
Name
3-chloro-2-methylformanilide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


[Compound]
Name
3-chloro-2-methylphenyl isocyanide dichloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four





Identifiers


|
REACTION_CXSMILES
|
[Cl:1]C1C(C)=C(C=CC=1)N.C(NC1C=CC=CC=1)=O.OCCN.[CH2:23]1[C:27]2([NH:35][C:30]3([CH2:34][CH2:33][CH2:32][CH2:31]3)[CH2:29][O:28]2)[CH2:26][CH2:25][CH2:24]1.O1CCNC1>>[ClH:1].[OH:28][CH2:29][C:30]1([NH2:35])[CH2:34][CH2:33][CH2:32][CH2:31]1.[CH:27]1([NH:35][C:30]2([CH2:29][OH:28])[CH2:34][CH2:33][CH2:32][CH2:31]2)[CH2:23][CH2:24][CH2:25][CH2:26]1 |f:5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C(=C(N)C=CC1)C
|
Step Two
[Compound]
|
Name
|
3-chloro-2-methylformanilide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)NC1=CC=CC=C1
|
Step Four
[Compound]
|
Name
|
3-chloro-2-methylphenyl isocyanide dichloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OCCN
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1CCCC12OCC1(CCCC1)N2
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1CNCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.OCC1(CCCC1)N
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCCC1)NC1(CCCC1)CO
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
